4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromobenzylidene group, a fluorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-bromobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thione compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of a catalyst such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole-thione to the corresponding triazole-thiol.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Triazole-thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-fluorophenyl)benzamide
- 4-Fluorophenylboronic acid
- 4-Bromophenyl 4-bromobenzoate
Uniqueness
4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromobenzylidene and fluorophenyl groups, along with the triazole-thione moiety, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
675835-02-6 |
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Molecular Formula |
C15H10BrFN4S |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrFN4S/c16-12-5-1-10(2-6-12)9-18-21-14(19-20-15(21)22)11-3-7-13(17)8-4-11/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
NTGXELXAONSJEG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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